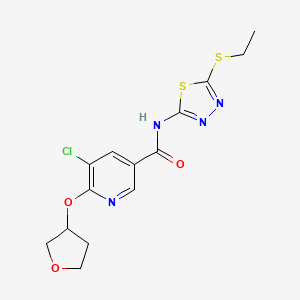
5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C14H15ClN4O3S2 and its molecular weight is 386.87. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Biological Activity
Compounds similar to 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide have been synthesized and characterized for various scientific applications. For instance, nicotinamides and thiadiazoles, structural relatives of the compound , have been extensively studied for their diverse biological activities. Nicotinamides, serving as antimicrobial agents and biological process inhibitors, exhibit a wide range of applications due to their structural versatility. Similarly, 1,3,4-thiadiazoles are recognized for their antioxidant, antimicrobial, and anti-inflammatory properties. The combination of nicotinamide and thiadiazole functionalities in a single molecule, like the compound , could potentially enhance these inherent characteristics, making it a candidate for varied scientific research applications, particularly in the fields of antimicrobial and anti-inflammatory research (Burnett, Johnston, & Green, 2015).
Synthesis and Antimicrobial Screening
The synthesis of compounds with structural similarities to 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been reported, with a focus on their antimicrobial properties. For example, derivatives of nicotinic acid have been prepared and subjected to in vitro antimicrobial screening against various bacterial and fungal species. The antimicrobial screening indicated that some synthesized compounds exhibit comparable activity to standard drugs, highlighting their potential as novel antimicrobial agents. This underscores the relevance of such compounds in the development of new antimicrobial therapies, further emphasizing the importance of structural characterization in understanding their biological activities (Patel & Shaikh, 2010).
Herbicidal Activity and SAR Study
Another application area for compounds similar to 5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is in the development of herbicides. A study on N-(arylmethoxy)-2-chloronicotinamides, which share a partial structural resemblance, demonstrated significant herbicidal activity against certain plant species. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to herbicidal efficacy, suggesting that modifications in the nicotinamide moiety can lead to enhanced activity. This highlights the potential of structurally related compounds in the design and development of new herbicidal formulations (Yu et al., 2021).
Eigenschaften
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-2-23-14-19-18-13(24-14)17-11(20)8-5-10(15)12(16-6-8)22-9-3-4-21-7-9/h5-6,9H,2-4,7H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKLDPEKAUYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

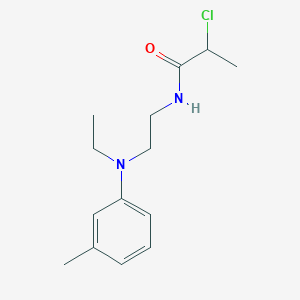


![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone](/img/structure/B2877005.png)



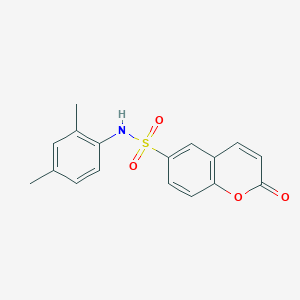
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzohydrazide](/img/structure/B2877012.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2877016.png)
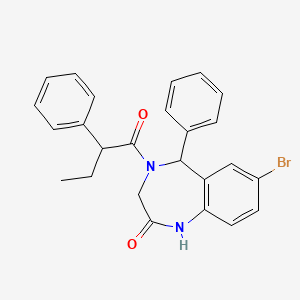
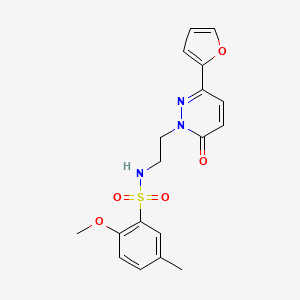
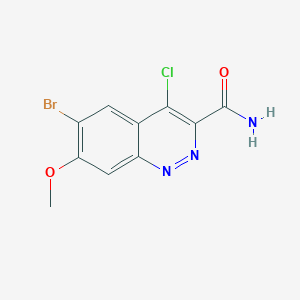
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)